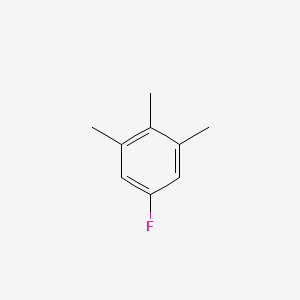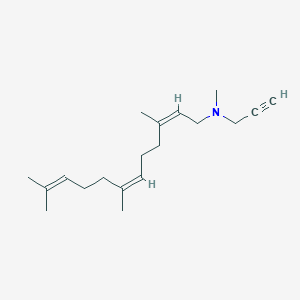![molecular formula C10H14O B14642034 7-Ethoxybicyclo[4.2.0]octa-2,4-diene CAS No. 53485-53-3](/img/structure/B14642034.png)
7-Ethoxybicyclo[4.2.0]octa-2,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethoxybicyclo[4.2.0]octa-2,4-diene is a bicyclic compound with the molecular formula C10H14O. This compound is characterized by its unique bicyclo[4.2.0]octa-2,4-diene structure, which includes an ethoxy group attached to the bicyclic framework. The compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing bicyclo[4.2.0]octa-2,4-diene derivatives involves the reaction of cyclooctatetraene with mercury(II) acetate in glacial acetic acid. This reaction yields trans-7,8-diacetoxybicyclo[4.2.0]octa-2,4-diene, which can be further modified to introduce the ethoxy group . The reaction conditions typically involve heating the reaction mixture at 70-75°C for a few hours .
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product
Análisis De Reacciones Químicas
Types of Reactions
7-Ethoxybicyclo[4.2.0]octa-2,4-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of various substituted bicyclic derivatives.
Aplicaciones Científicas De Investigación
7-Ethoxybicyclo[4.2.0]octa-2,4-diene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Ethoxybicyclo[4.2.0]octa-2,4-diene involves its interaction with various molecular targets. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-2,4-diene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
Bicyclo[3.2.0]heptane: A smaller bicyclic compound with different reactivity.
Bicyclo[4.2.0]octa-1,5,7-triene: Contains additional double bonds, leading to different chemical properties.
Uniqueness
7-Ethoxybicyclo[4.2.0]octa-2,4-diene is unique due to the presence of the ethoxy group, which enhances its reactivity and potential applications in various fields. The combination of the bicyclic structure and the ethoxy group provides a versatile platform for chemical modifications and functionalization.
Propiedades
Número CAS |
53485-53-3 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
7-ethoxybicyclo[4.2.0]octa-2,4-diene |
InChI |
InChI=1S/C10H14O/c1-2-11-10-7-8-5-3-4-6-9(8)10/h3-6,8-10H,2,7H2,1H3 |
Clave InChI |
LEIIUQWKBCJQKX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CC2C1C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



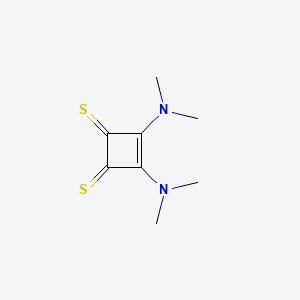
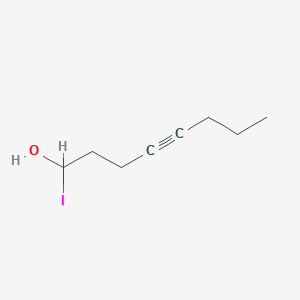
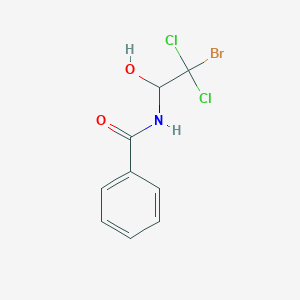
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
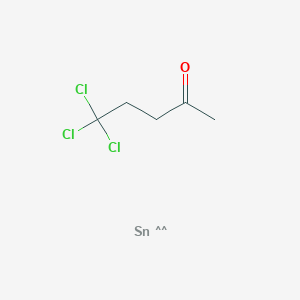
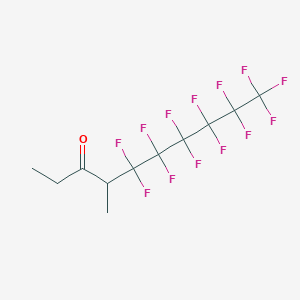
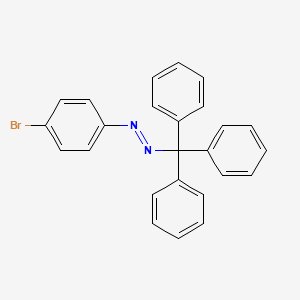
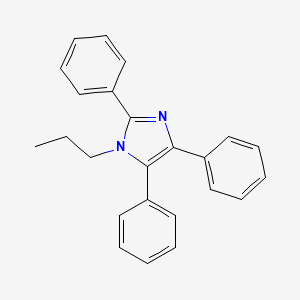
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)
